5-({(1S,6R)-2,5-dioxo-6-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-7-oxabicyclo[4.1.0]hept-3-en-3-yl}methoxy)-3-hydroxy-3-methyl-5-oxopentanoic acid
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Overview
Description
Yanuthone D is a class I yanuthone that is yanuthone E in which the secondary hydroxy group has been oxidised to the corresponding ketone. It is the only one of the sixteen yanuthones described up to 2015 to display strong antimicrobial activity. It has a role as an Aspergillus metabolite and an antifungal agent. It is a class I yanuthone, a dicarboxylic acid monoester and a tertiary alcohol. It derives from a yanuthone E and a 3-hydroxy-3-methylglutaric acid.
Scientific Research Applications
1. Heterocyclic Ring Formation
Research by Kivelä et al. (2003) focused on the formation of saturated heterocycles containing two condensed heterocyclic rings and a carbo(bi)cyclic ring, prepared by reacting 4-oxopentanoic acid with (bi)cyclic amino alcohols, relevant to the chemical structure of interest (Kivelä et al., 2003).
2. Synthesis and Pharmacological Evaluation
Das et al. (1988) conducted a study on the synthesis and pharmacological evaluation of compounds structurally similar to the one , focusing on selective TxA2 antagonists at the platelet and pulmonary thromboxane receptors (Das et al., 1988).
3. Stereoselective Total Syntheses
Gasparini and Vogel (1989) achieved highly regio- and stereoselective monohydroxylation of a compound closely related to the target chemical, demonstrating advanced synthetic methods in organic chemistry (Gasparini & Vogel, 1989).
4. Deaminative Generation and Reactions
Jendralla (1982) explored the deaminative generation and reactions of derivatives that share a similar bicyclic structure to the compound of interest, contributing to the understanding of heterocyclic trans-Cycloheptenes (Jendralla, 1982).
5. Reductive Oxa Ring Opening
Cossy et al. (1995) investigated the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones, which is relevant to understanding the reactions and transformations of the compound (Cossy et al., 1995).
6. Acid-catalyzed Rearrangements
Drian and Vogel (1987) studied acid-catalyzed rearrangements of similar compounds, providing insights into the behavior of these complex molecules under acidic conditions (Drian & Vogel, 1987).
Properties
Molecular Formula |
C28H38O8 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
5-[[(1S,6R)-2,5-dioxo-6-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C28H38O8/c1-18(2)8-6-9-19(3)10-7-11-20(4)12-13-28-22(29)14-21(25(33)26(28)36-28)17-35-24(32)16-27(5,34)15-23(30)31/h8,10,12,14,26,34H,6-7,9,11,13,15-17H2,1-5H3,(H,30,31)/b19-10+,20-12+/t26-,27?,28+/m1/s1 |
InChI Key |
NIBXHVDVUJEQPO-MHVGILDJSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C[C@]12[C@H](O1)C(=O)C(=CC2=O)COC(=O)CC(C)(CC(=O)O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC12C(O1)C(=O)C(=CC2=O)COC(=O)CC(C)(CC(=O)O)O)C)C)C |
Synonyms |
yanuthone D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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